molecular formula C27H24N4O4 B2664247 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-34-0

3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2664247
CAS No.: 1207051-34-0
M. Wt: 468.513
InChI Key: NPMSRQJKOTWTRX-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a quinazoline core substituted with a 2,5-dimethylphenyl group and an oxadiazole moiety. The synthesis of quinazoline derivatives typically involves various methods such as cyclization reactions of anthranilic acid derivatives or the reaction of isothiocyanates with amines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:

  • A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited inhibition zones ranging from 10 to 13 mm, with minimum inhibitory concentration (MIC) values between 70 to 80 mg/mL .
CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
Compound 131180Antibacterial
Compound 151275Antibacterial
Compound 14a1270Antifungal
Compound 14b1375Antifungal

Anticancer Activity

Quinazoline derivatives have shown promising results in anticancer studies. Research indicates that these compounds can inhibit cell growth in various cancer cell lines:

  • In vitro studies demonstrated that certain quinazoline compounds exhibit cytotoxic effects against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The IC50 values for some derivatives were reported as low as 10 µM .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been investigated:

  • A study evaluated several quinazoline compounds for their antiviral activity against vaccinia and adenovirus. Notably, one compound exhibited an EC50 value of 1.7 µM against vaccinia virus, significantly outperforming the reference drug Cidofovir .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents can greatly influence their biological activity:

  • Compounds with electron-withdrawing groups on the phenyl ring showed enhanced cytotoxic activity against cancer cells . Furthermore, the presence of oxadiazole moieties has been linked to improved antimicrobial properties.

Properties

CAS No.

1207051-34-0

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3

InChI Key

NPMSRQJKOTWTRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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